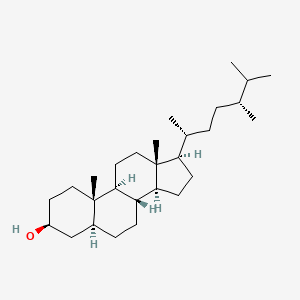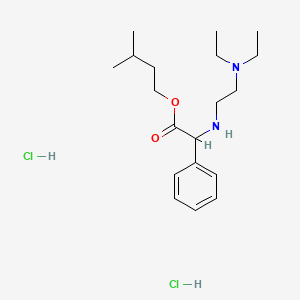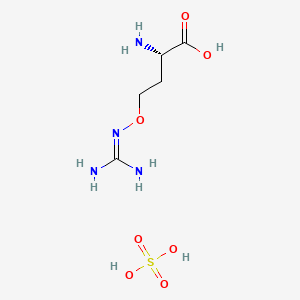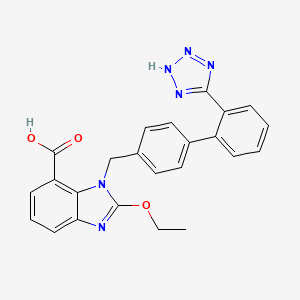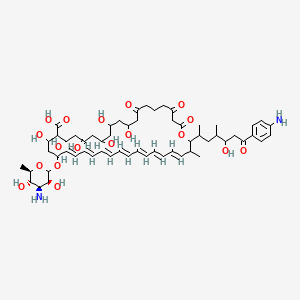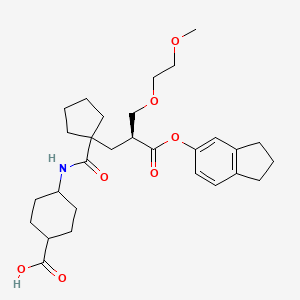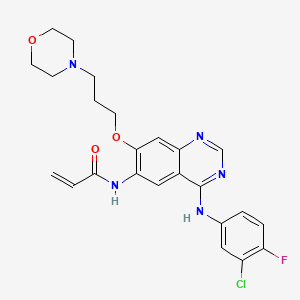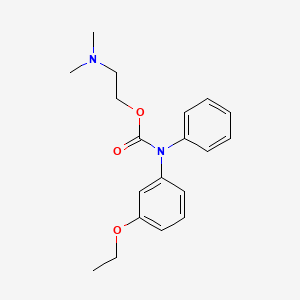
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate
Vue d'ensemble
Description
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is a chemical compound with the molecular formula C19H24N2O3. This compound is known for its bioactive properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate typically involves the esterification of carbanilic acid derivatives with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by acidic or basic conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential bioactive properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with biological targets such as enzymes and receptors. The dimethylaminoethyl group may enhance the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, ethyl ester: Similar in structure but with an ethyl ester group instead of the dimethylaminoethyl group.
Carbamic acid, phenyl-, 1-methylethyl ester: Contains a 1-methylethyl ester group, differing in the ester moiety.
Uniqueness
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and potential bioactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
109808-50-6 |
|---|---|
Formule moléculaire |
C19H24N2O3 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-(3-ethoxyphenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C19H24N2O3/c1-4-23-18-12-8-11-17(15-18)21(16-9-6-5-7-10-16)19(22)24-14-13-20(2)3/h5-12,15H,4,13-14H2,1-3H3 |
Clé InChI |
FXQAYKKXKULNDW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C |
SMILES canonique |
CCOC1=CC=CC(=C1)N(C2=CC=CC=C2)C(=O)OCCN(C)C |
Apparence |
Solid powder |
| 109808-50-6 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-ethoxy-N-phenyl-, 2-(dimethylamino)ethyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


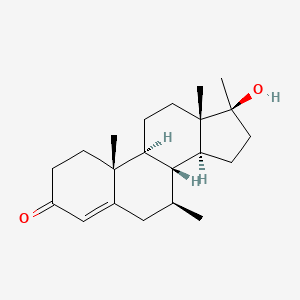


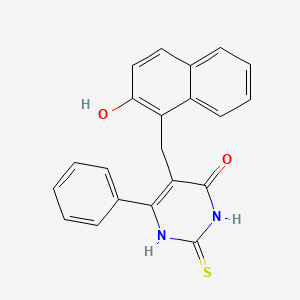
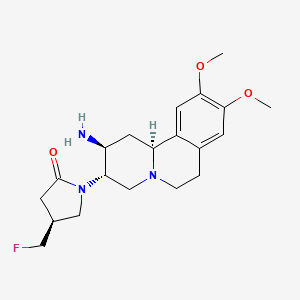
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)

